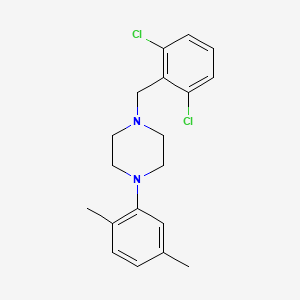![molecular formula C20H17BrN4O2 B5115368 N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5115368.png)
N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide is a compound that has been studied for its potential applications in scientific research. This compound is also known as ABPP or activity-based protein profiling, which is a technique used to study the activity of enzymes in living cells.
作用機序
The mechanism of action of ABPP involves the binding of the probe to the active site of the target enzyme. Once the probe is bound, it can be used to identify and quantify the activity of the enzyme in the cell. This technique is based on the principle of covalent labeling, which involves the formation of a covalent bond between the probe and the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ABPP are dependent on the specific enzyme being studied. For example, ABPP has been used to study the activity of proteases, which are enzymes that are involved in the breakdown of proteins. By studying the activity of proteases, researchers can gain insight into the role of these enzymes in disease processes such as cancer and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of ABPP is its ability to study the activity of enzymes in living cells. This technique provides a more accurate representation of enzyme activity than traditional biochemical assays, which are performed in vitro. However, there are also limitations to this technique, including the need for specialized probes and the potential for off-target effects.
将来の方向性
There are many future directions for the use of ABPP in scientific research. One area of interest is the development of new probes that can be used to study the activity of a wider range of enzymes. Another area of interest is the application of ABPP in drug discovery, where it can be used to identify new targets for drug development. Additionally, ABPP has the potential to be used in clinical settings, where it can be used to monitor the activity of enzymes in patients with diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide, also known as ABPP, is a compound that has been studied for its potential applications in scientific research. This technique involves the use of a small molecule probe that is designed to bind to the active site of a specific enzyme. ABPP has many advantages, including its ability to study enzyme activity in living cells, but there are also limitations to this technique. However, with continued research and development, ABPP has the potential to be a valuable tool in scientific research and drug discovery.
合成法
The synthesis of ABPP involves several steps, starting with the preparation of the intermediate compound 2-bromobenzoyl chloride. This intermediate is then reacted with 5-aminopyrazole-4-carboxamide to form the key intermediate, which is then reacted with allylamine to produce the final product, N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide.
科学的研究の応用
ABPP is used in scientific research to study the activity of enzymes in living cells. This technique involves the use of a small molecule probe that is designed to bind to the active site of a specific enzyme. Once the probe is bound, it can be used to identify and quantify the activity of the enzyme in the cell. This technique has been used to study a wide range of enzymes, including proteases, kinases, and phosphatases.
特性
IUPAC Name |
5-[(2-bromobenzoyl)amino]-1-phenyl-N-prop-2-enylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c1-2-12-22-19(26)16-13-23-25(14-8-4-3-5-9-14)18(16)24-20(27)15-10-6-7-11-17(15)21/h2-11,13H,1,12H2,(H,22,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARCFMMDMYJDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115287.png)
![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)
![[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)
![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5115332.png)
![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)

![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B5115345.png)


![N-[2-(3-hydroxy-1-piperidinyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5115375.png)
![4-{2-[3-(3-pyridinylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}phenol trifluoroacetate (salt)](/img/structure/B5115382.png)
